molecular formula C9H15BClNO3 B2687538 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl CAS No. 2377605-84-8

6-Isopropoxy-4-methylpyridine-3-boronic acid HCl

Cat. No.: B2687538
CAS No.: 2377605-84-8
M. Wt: 231.48
InChI Key: SCJKGOZMRAHLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H15BClNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. Boronic acids are known for their ability to form stable covalent bonds with diols, making them useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 6-isopropoxy-4-methylpyridine with a boronic acid reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boronate esters. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .

Scientific Research Applications

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride involves its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyridine-3-boronic acid
  • 6-Isopropoxy-2-methylpyridine-3-boronic acid
  • 4-Isopropoxy-6-methylpyridine-3-boronic acid

Uniqueness

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJKGOZMRAHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)OC(C)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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